molecular formula C21H29Cl2N3O B12721310 4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride CAS No. 121513-32-4

4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride

Cat. No.: B12721310
CAS No.: 121513-32-4
M. Wt: 410.4 g/mol
InChI Key: MWIIDNXBCIIGFC-UHFFFAOYSA-N
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Description

4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, phenyl groups, and an acetamide moiety. Its dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the phenyl groups: Phenylation reactions using phenyl halides and suitable catalysts like palladium or nickel complexes.

    Acetamide formation: Acetylation of the amine group using acetic anhydride or acetyl chloride.

    Final conversion to dihydrochloride: Treatment with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous flow reactors: For efficient and scalable synthesis.

    Catalyst recycling: To reduce costs and environmental impact.

    Purification techniques: Such as crystallization and chromatography to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents and suitable catalysts like palladium or nickel complexes.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of new functional groups such as halides or alkyl groups.

Scientific Research Applications

4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathways involved: Various biochemical pathways, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethynyl-phenylamine: Shares structural similarities but differs in functional groups.

    2-Phenyl-N-(2,4,6-trimethylphenyl)acetamide: Similar core structure but lacks the piperazine ring.

Uniqueness

4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride is unique due to its combination of a piperazine ring, phenyl groups, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

121513-32-4

Molecular Formula

C21H29Cl2N3O

Molecular Weight

410.4 g/mol

IUPAC Name

2-[2-phenyl-4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide;dihydrochloride

InChI

InChI=1S/C21H27N3O.2ClH/c1-15-11-16(2)21(17(3)12-15)24-10-9-23(14-20(22)25)19(13-24)18-7-5-4-6-8-18;;/h4-8,11-12,19H,9-10,13-14H2,1-3H3,(H2,22,25);2*1H

InChI Key

MWIIDNXBCIIGFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C(C2)C3=CC=CC=C3)CC(=O)N)C.Cl.Cl

Origin of Product

United States

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